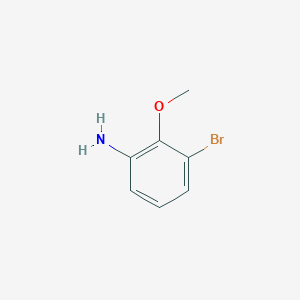
3-Bromo-2-methoxyaniline
Übersicht
Beschreibung
3-Bromo-2-methoxyaniline is a chemical compound with the molecular formula C7H8BrNO . It has a molecular weight of 202.05 g/mol . It is a clear liquid with a pale yellow to yellow-brown color .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methoxyaniline is characterized by the presence of a bromine atom and a methoxy group attached to an aniline ring . The InChI code for this compound is 1S/C7H8BrNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 .Physical And Chemical Properties Analysis
3-Bromo-2-methoxyaniline is a clear liquid with a pale yellow to yellow-brown color . It has a molecular weight of 202.05 g/mol . The compound has a topological polar surface area of 35.2 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
3-Bromo-2-methoxyaniline has been utilized in various chemical synthesis processes. For instance, it has been employed in the Skraup-type synthesis to create 3-bromoquinolin-6-ols. This involves a one-step transformation from 4-nitro- and 4-methoxyanilines to 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines, which are then converted into 3-bromoquinolin-6-ols with potential additional substituents (Lamberth et al., 2014).
Applications in Corrosion Inhibition
A derivative of 3-bromo-2-methoxyaniline, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, has been synthesized and used as a corrosion inhibitor for zinc metal in hydrochloric acid solution. This compound showed good inhibition efficiency, demonstrating the potential of 3-bromo-2-methoxyaniline derivatives in industrial applications like corrosion protection (Assad et al., 2015).
Material Science and Polymer Research
In material science, derivatives of 3-bromo-2-methoxyaniline have been explored for their potential in creating novel materials. For example, the fluorescent and nonfluorescent crystals of N-(3,5-dihalogenosalicylidene)-2-methoxyaniline have been investigated for their structural and luminescence properties. This research highlights the versatility of 3-bromo-2-methoxyaniline derivatives in developing new materials with specific optical properties (Tsuchimoto et al., 2016).
Environmental and Water Treatment
3-Bromo-2-methoxyaniline derivatives have also been studied in environmental contexts. The Fenton-like oxidation process, used for degrading hazardous methoxyanilines in aqueous solutions, is an example where these compounds are relevant. This process is important for treating wastewater from industries that use methoxyanilines, ensuring safe disposal and minimizing environmental impact (Chaturvedi & Katoch, 2020).
Pharmaceutical Research
In pharmaceutical research, 3-bromo-2-methoxyaniline derivatives have been synthesized and evaluated for their antitumor properties. One such compound, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, showed promising results as an antitumor agent, highlighting the potential medicinal applications of these compounds (Murali et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLODWCIXZJMLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627463 | |
| Record name | 3-Bromo-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxyaniline | |
CAS RN |
116557-46-1 | |
| Record name | 3-Bromo-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



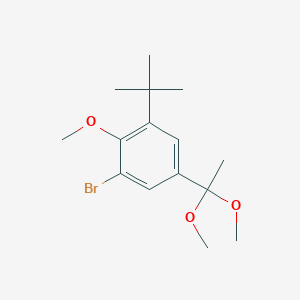
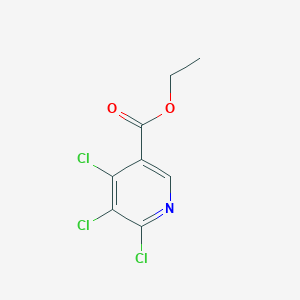
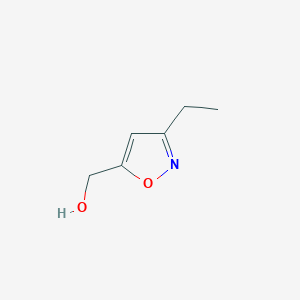

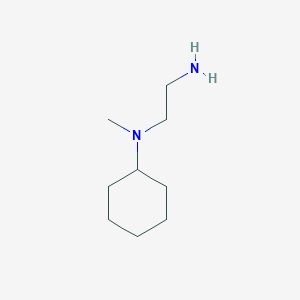
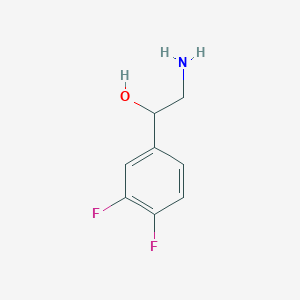
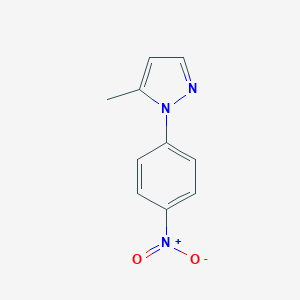
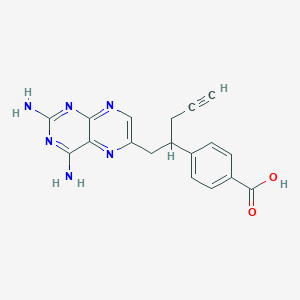
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride](/img/structure/B168509.png)
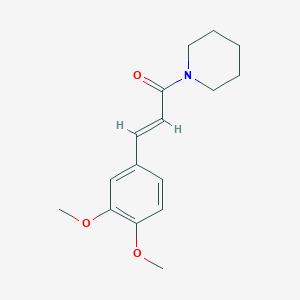
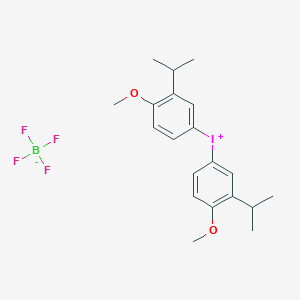
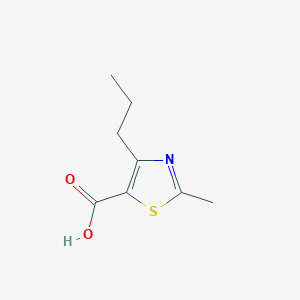
![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)